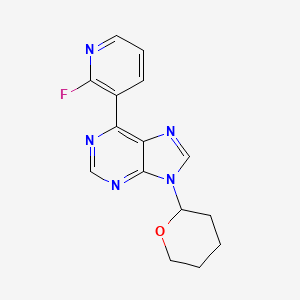

6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine

Description

6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine (CAS: 1093101-52-0) is a purine derivative featuring a 2-fluoropyridinyl substituent at the C6 position and a tetrahydropyran-2-yl (THP) protecting group at the N9 position. The THP group is commonly employed in nucleoside chemistry to enhance solubility and stability during synthetic procedures .

Properties

IUPAC Name |

6-(2-fluoropyridin-3-yl)-9-(oxan-2-yl)purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O/c16-14-10(4-3-6-17-14)12-13-15(19-8-18-12)21(9-20-13)11-5-1-2-7-22-11/h3-4,6,8-9,11H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYYHGNCPXKVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C(N=CN=C32)C4=C(N=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine, identified by its CAS number 1093101-52-0, is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interactions with various biological targets, making it a candidate for further research in therapeutic applications.

The molecular formula of this compound is C15H14FN5O, with a molecular weight of 299.31 g/mol. The compound has a purity of 95% and exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H14FN5O |

| Molecular Weight | 299.31 g/mol |

| Purity | ≥95% |

| IUPAC Name | This compound |

| CAS Number | 1093101-52-0 |

Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

A study conducted on various purine analogs, including this compound, revealed that modifications at the 6-position significantly affect the inhibitory activity against CDKs. The introduction of the fluoropyridine moiety at this position enhances the binding affinity to the target enzyme, potentially improving therapeutic efficacy against specific cancer types, particularly HER2-positive breast cancers .

Case Studies

- Inhibition of CDK12 : In a study exploring novel purine derivatives as CDK inhibitors, this compound demonstrated potent inhibitory effects against CDK12/cyclin K complexes. This inhibition was associated with reduced cell proliferation in trastuzumab-resistant breast cancer cell lines .

- Antitumor Activity : Another investigation highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and death. The presence of the tetrahydro-pyran group appears to contribute to its bioactivity by enhancing cellular uptake and interaction with intracellular targets .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it a viable candidate for further development as an anticancer agent. Toxicological assessments indicate a low toxicity profile at therapeutic doses, although more extensive studies are needed to fully understand its safety margins.

Future Directions

Given its promising biological activity, further research is warranted to explore:

- In vivo efficacy : Evaluating the compound's effectiveness in animal models.

- Combination therapies : Investigating synergistic effects with existing chemotherapeutics.

- Mechanistic studies : Elucidating the precise molecular pathways influenced by this compound.

Scientific Research Applications

Inhibitors of Key Enzymes

One of the primary applications of this compound is in the development of inhibitors for critical enzymes involved in various signaling pathways:

- PI3 Kinase and mTOR Inhibitors : The compound has been identified as a precursor for synthesizing inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are crucial in cancer biology and metabolic disorders .

- Phosphodiesterase 10 Inhibitors : It is also utilized in creating phosphodiesterase 10 (PDE10) inhibitors, which have potential therapeutic implications in treating neurodegenerative diseases such as schizophrenia .

Anticancer Research

Recent studies have highlighted the compound's potential in anticancer drug development:

- Mechanism of Action : Research indicates that derivatives of this compound can induce apoptosis in cancer cells by inhibiting critical signaling pathways associated with cell survival and proliferation .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology:

- Cognitive Enhancers : Preliminary studies suggest that modifications of this compound may enhance cognitive functions by modulating neurotransmitter systems, particularly in conditions like Alzheimer's disease .

Data Table: Summary of Applications

Case Study 1: Development of PI3K Inhibitors

A study conducted by researchers at a leading pharmaceutical company focused on synthesizing new analogs based on this compound. The results indicated that certain derivatives exhibited significant inhibitory activity against PI3K, leading to decreased proliferation of cancer cell lines.

Case Study 2: PDE10 Inhibition and Cognitive Enhancement

Another investigation explored the effects of PDE10 inhibitors derived from this compound on cognitive function in animal models. The findings demonstrated improved memory retention and learning capabilities, suggesting therapeutic potential for cognitive disorders.

Comparison with Similar Compounds

Key Observations :

- Halogenated Derivatives : Chloro and iodo analogs (e.g., CAS 7306-68-5 and 71819-06-2) are primarily synthetic intermediates, enabling further functionalization via cross-coupling or nucleophilic substitution .

- Aryl Substituents: 4-Methoxyphenyl and 4-phenoxyphenyl groups enhance biological activity, with the latter showing potent cytotoxicity in hepatocellular carcinoma cells .

- Electron-Withdrawing Groups: The 2-fluoropyridinyl group in the target compound may improve metabolic stability and binding affinity compared to non-fluorinated analogs, though specific data are lacking .

Structure-Activity Relationships (SAR)

C6 Position: Electron-Deficient Groups (e.g., halogens, fluoropyridinyl): Improve reactivity for cross-coupling and may enhance target selectivity. Bulky Aryl Groups (e.g., phenoxyphenyl): Increase hydrophobic interactions with enzyme active sites, boosting cytotoxicity .

N9-THP Protection: Enhances solubility and stability during synthesis but requires acidic deprotection (e.g., HCl in ethanol) for biological activity .

Preparation Methods

Synthetic Strategy Overview

The synthesis primarily employs a multi-step approach involving:

- Construction of the purine core with selective functionalization at the 6-position.

- Introduction of the tetrahydro-2H-pyran-2-yl protecting group at the N9 position.

- Coupling of the fluoropyridine moiety at the 6-position via nucleophilic substitution or cross-coupling reactions.

The overall process emphasizes regioselectivity, protection/deprotection steps, and the use of coupling catalysts to achieve high yields and purity.

Preparation Methods

Starting Material Selection and Functionalization

The synthesis begins with a suitably protected purine derivative, often 6-chloropurine or 6-bromo-purine , which serves as a versatile intermediate for subsequent substitution reactions. The key steps involve:

- Protection of N9 position with tetrahydro-2H-pyran (THP) to stabilize the purine ring during subsequent reactions.

- Selective substitution at the 6-position via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

Introduction of the 2-Fluoropyridin-3-Yl Group

Two main routes are documented:

Route A: Nucleophilic Substitution (SNAr) Approach

- React 6-chloropurine with 2-fluoropyridin-3-amine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .

- Reaction conditions typically involve heating at 80-120°C for several hours to facilitate substitution at the 6-position, replacing the chloro group with the fluoropyridine moiety.

Route B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

- Use 6-bromo- or 6-chloropurine as the substrate.

- Couple with 2-fluoropyridin-3-yl boronic acid using palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) .

- Reactions are performed in solvents like 1,4-dioxane or tetrahydrofuran (THF) , with bases such as Na₂CO₃ or K₃PO₄ , under reflux conditions for 12–24 hours.

Attachment of the Tetrahydro-2H-pyran-2-yl Group

- The N9 position of the purine ring is protected via alkylation with 3,4-dihydro-2H-pyran in the presence of p-toluenesulfonic acid (TsOH) as an acid catalyst.

- The reaction is typically carried out in anhydrous ethyl acetate under reflux for approximately 3 hours.

- This step stabilizes the N9 position, preventing undesired side reactions during subsequent steps.

Final Coupling and Purification

- The key coupling step involves reacting the intermediate with appropriate fluoropyridine derivatives under basic conditions, often using lithium bis(trimethylsilyl)amide (LiHMDS) in THF at room temperature.

- Deprotection of the THP group is achieved under acidic conditions , such as treatment with dilute hydrochloric acid , to yield the final compound.

Data Table Summarizing Preparation Methods

Notes on Reaction Conditions and Optimization

- Catalyst Choice: Palladium catalysts such as Pd(PPh₃)₄ significantly improve coupling efficiency.

- Solvent Selection: Polar aprotic solvents like DMF and THF are preferred for SNAr and cross-coupling reactions, respectively.

- Temperature Control: Elevated temperatures (80–120°C) facilitate SNAr reactions, while milder conditions are used for deprotection steps.

- Purification: Column chromatography and recrystallization are standard for isolating high-purity intermediates and final products.

Research Findings and Validation

- The synthetic routes have been validated through spectral analyses, including NMR and mass spectrometry , confirming the structure and purity of the compounds.

- The use of palladium-catalyzed cross-coupling has been shown to provide higher yields and regioselectivity compared to SNAr reactions, especially when introducing complex heteroaryl groups.

- The deprotection step is critical; conditions must be optimized to prevent degradation of sensitive functional groups.

Q & A

Basic: What is the synthetic route for 6-(2-fluoropyridin-3-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine?

Methodological Answer:

The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction (palladium-catalyzed), adapted from procedures for analogous purine derivatives . Key steps include:

- Starting material : 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine (prepared via THP protection of 6-chloropurine).

- Coupling reagent : 2-Fluoropyridin-3-ylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (1.5 mmol) in toluene under reflux for 12 hours .

- Purification : Column chromatography (EtOAc/hexane gradient) yields the target compound.

Note : The 2-fluoropyridin-3-yl group’s electronic effects may require optimization of reaction time or catalyst loading compared to phenyl analogs .

Basic: How is the compound structurally characterized?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., fluoropyridinyl protons at δ 8.35–9.03 ppm; THP ring protons at δ 3.95–4.39 ppm) .

- Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 281.71 [M+H–THP]) confirm molecular weight .

- X-ray crystallography : SHELX programs (e.g., SHELXL/SHELXS) resolve THP ring conformation and fluoropyridinyl orientation .

Advanced: What is the structure-activity relationship (SAR) of C-6 fluoropyridinyl substitution in anticancer activity?

Methodological Answer:

While direct data for 2-fluoropyridin-3-yl substitution is limited, SAR for C-6 aryl/heteroaryl purines reveals:

- Substituent position : 4-Phenoxyphenyl at C-6 (analog 9 ) showed IC₅₀ = 5.4 μM against Huh7 cells, superior to 5-FU . Fluorine at the ortho position (2-fluoropyridinyl) may enhance metabolic stability or target binding via steric/electronic effects.

- Testing framework : Compare IC₅₀ values of the target compound against Huh7, HCT116, and MCF7 cell lines using sulforhodamine B (SRB) assays .

Hypothesis : Fluoropyridinyl groups may improve solubility or kinase inhibition compared to phenyl analogs.

Advanced: How can crystallographic data resolve conformational ambiguities in the THP-protected purine core?

Methodological Answer:

- Data collection : High-resolution X-ray diffraction (e.g., synchrotron sources) captures THP ring puckering (C2′-endo vs. C3′-endo) .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Challenges include resolving fluorine’s electron density due to its low scattering factor .

- Validation : Check R-factors (<5%) and Ramachandran plots (≥95% residues in favored regions) .

Advanced: What mechanistic studies are recommended to elucidate its anticancer activity?

Methodological Answer:

- Kinase profiling : Screen against CDK, EGFR, or Aurora kinases using ATP-competitive binding assays (radiolabeled or fluorescence-based).

- Apoptosis assays : Measure caspase-3/7 activation (e.g., luminescent Caspase-Glo®) in treated Huh7 cells .

- DNA synthesis inhibition : Compare ³H-thymidine incorporation in cancer cells vs. normal cells (reference: Nebularine’s DNA-targeting mechanism ).

Key Research Gaps and Recommendations

- Synthetic optimization : Explore microwave-assisted Suzuki coupling to reduce reaction time for electron-poor boronic acids.

- Biological profiling : Prioritize kinase inhibition assays to identify molecular targets.

- Crystallographic studies : Resolve fluorine’s role in ligand-receptor interactions using high-resolution data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.